2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid
Description
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid is a bicyclic compound featuring a cyclopenta[c]chromen core fused with a tetrahydrofuran-like ring system. The structure includes a 4-oxo group and a propanoic acid moiety attached via an ether linkage at the 7-position of the chromen scaffold. This compound belongs to a broader class of chromene derivatives, which are studied for their diverse biological activities and physicochemical properties.
Properties
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8(14(16)17)19-9-5-6-11-10-3-2-4-12(10)15(18)20-13(11)7-9/h5-8H,2-4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAYSHPZKIBHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid typically involves the Pechmann condensation reaction. This reaction is carried out by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) as a catalyst . The resulting hydroxycoumarin is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate (K₂CO₃) to form the ethyl ester. The ester is subsequently saponified using sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to yield the desired acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or acid functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino acid derivatives and other substituted coumarins.
Scientific Research Applications
Pharmaceutical Development
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid serves as a precursor in the synthesis of novel anti-inflammatory and analgesic medications. Its structural characteristics allow for the modification of pharmacological properties, enhancing therapeutic options for pain management and inflammation control .
Antioxidant Formulations
The compound is incorporated into cosmetic products due to its antioxidant properties. It helps protect skin from oxidative stress and contributes to improved overall skin health. The ability to scavenge free radicals makes it a valuable ingredient in formulations aimed at combating skin aging .
Food Preservation
Research indicates the potential of this compound as a natural preservative. Its incorporation into food products may extend shelf life while maintaining safety and quality. This application is particularly relevant in the context of increasing consumer demand for natural food preservatives .
Cancer Therapy Research
Studies have highlighted the potential role of this compound in developing targeted cancer therapies. It has shown promise in inhibiting tumor growth and enhancing the efficacy of existing treatments through various mechanisms including modulation of cellular pathways associated with cancer progression .
Natural Product Chemistry
This compound is frequently utilized in research focused on understanding the structure-activity relationship of flavonoids and their derivatives. Its unique structural features contribute to the study of natural compounds and their biological activities .
Case Studies
- Pharmaceutical Research : A study investigated the synthesis of derivatives based on this compound that exhibited enhanced anti-inflammatory effects compared to existing drugs .
- Antioxidant Efficacy : Research demonstrated that formulations containing this compound showed significant improvement in reducing oxidative stress markers in vitro, supporting its use in cosmetic applications .
- Cancer Inhibition : A recent study reported that derivatives of this compound were effective in inhibiting the proliferation of specific cancer cell lines, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activity, particularly those involved in inflammatory and oxidative stress pathways. It can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Key Analogs:
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CAS 307548-90-9): Modification: A methyl group at the 6-position of the chromen core. Molecular Formula: C₁₆H₁₆O₅. Molecular Weight: 288.29 g/mol. Lipophilicity: XLogP3 = 2.6, indicating moderate hydrophobicity. Hydrogen Bonding: 1 donor, 5 acceptors, influencing solubility and interaction with biological targets .
2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CID 3807558): Modification: A hexyl chain at the 8-position. Molecular Formula: C₂₁H₂₆O₅. Molecular Weight: 358.43 g/mol. Impact: The hexyl group significantly increases lipophilicity (predicted XLogP3 > 3.5) and may enhance membrane permeability .
Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate (): Modification: Chlorine at the 8-position and an ethyl ester replacing the carboxylic acid. Molecular Formula: C₁₇H₁₇ClO₅.
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (QY-9303): Modification: Acetic acid (shorter chain) instead of propanoic acid. Molecular Formula: C₁₅H₁₄O₅. Impact: Reduced steric bulk compared to propanoic acid derivatives, possibly altering receptor affinity .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Modifications |
|---|---|---|---|---|---|
| 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid* | C₁₅H₁₄O₅ | 274.27 (calculated) | ~2.3 | 1 / 5 | Base structure |
| 2-[(6-Methyl-4-oxo-...-7-yl)oxy]propanoic acid (CAS 307548-90-9) | C₁₆H₁₆O₅ | 288.29 | 2.6 | 1 / 5 | 6-Methyl |
| 2-[(8-Hexyl-4-oxo-...-7-yl)oxy]propanoic acid (CID 3807558) | C₂₁H₂₆O₅ | 358.43 | >3.5 | 1 / 5 | 8-Hexyl |
| Ethyl 2-[(8-chloro-4-oxo-...-7-yl)oxy]propanoate | C₁₇H₁₇ClO₅ | 336.77 | ~3.0 | 0 / 5 | 8-Chloro, ethyl ester |
| [(6-Methyl-4-oxo-...-7-yl)oxy]acetic acid (QY-9303) | C₁₅H₁₄O₅ | 274.27 | ~2.0 | 1 / 5 | Acetic acid, 6-methyl |
Biological Activity
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid is a complex organic compound characterized by its unique chromene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 288.3 g/mol. Its structure features a chromene moiety that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.3 g/mol |
| CAS Number | 307548-90-9 |
Anti-inflammatory Activity
Research indicates that compounds with similar chromene structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of chromene can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may possess similar properties.
Antioxidant Properties
Antioxidant activity is crucial for protecting cells from oxidative stress. Preliminary findings suggest that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . The ability to reduce reactive oxygen species (ROS) accumulation is particularly noteworthy as it may contribute to its protective effects against cellular damage.
Anticancer Potential
The anticancer properties of chromene derivatives have been widely studied. For example, compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote programmed cell death through the activation of caspases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anti-inflammatory Effects :
- Antioxidant Efficacy :
- Anticancer Activity :
Q & A
Q. What are the recommended synthetic pathways for 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid?
The synthesis typically involves sequential functionalization of chromene derivatives. A common route includes:
- Pechmann Condensation : Reacting resorcinol with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the chromene backbone .
- Alkylation : Introducing the propanoic acid side chain via nucleophilic substitution using bromopropanoic acid derivatives in the presence of a base (e.g., K₂CO₃ in acetone) .
- Hydrolysis : Saponification of ester intermediates (e.g., ethyl esters) under alkaline conditions (NaOH in aqueous ethanol) to yield the free carboxylic acid .
Key Considerations : Optimize reaction temperatures (reflux conditions for alkylation) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chromene core (δ 6.5–8.5 ppm for aromatic protons) and propanoic acid side chain (δ 1.5–2.5 ppm for CH₂/CH₃ groups) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for the chromen-4-one and carboxylic acid) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₄O₅: theoretical 274.0841, observed 274.0838) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- pKa : ~3.1 (carboxylic acid group), requiring buffered solutions (pH >5) for aqueous solubility .
- Thermal Stability : Decomposes above 250°C; store at −20°C under inert atmosphere to prevent oxidation .
- LogP : Estimated ~2.5 (moderate lipophilicity), suggesting compatibility with cell-based assays .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities of this compound?
Discrepancies may arise from:
- Structural Analogues : Substitutions on the chromene ring (e.g., bromo vs. methyl groups) alter target affinity . Validate purity and confirm structure via X-ray crystallography.
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ ranges: 10–50 µM). Standardize protocols using reference compounds (e.g., doxorubicin as a positive control) .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to identify specific molecular targets (e.g., COX-2 inhibition vs. topoisomerase interference) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with PDB structures (e.g., 5KIR) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with anti-inflammatory activity .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
Q. How do structural modifications (e.g., halogenation, esterification) impact pharmacological profiles?
- Halogenation : Bromo-substitution at the phenyl ring enhances anticancer activity (e.g., 4-bromo derivative: IC₅₀ = 12 µM vs. 25 µM for parent compound) but increases cytotoxicity .
- Esterification : Ethyl esters improve membrane permeability (logP increased by ~0.5) but require hydrolysis for activation .
- Methoxy Groups : Introduce at position 8 to boost antioxidant capacity (EC₅₀ reduced by 40%) .
Methodological Notes
- Contradictions in Data : Cross-validate biological findings using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
- Synthetic Challenges : Optimize alkylation steps with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
